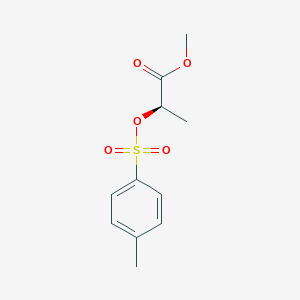

(R)-2-Tosyloxypropionic acid methyl ester

Descripción

®-2-Tosyloxypropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the oxygen atom of the propionic acid methyl ester

Propiedades

IUPAC Name |

methyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFXADBXZLGFJY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Tosylation of (R)-2-Hydroxypropionic Acid Methyl Ester

The most direct route involves reacting (R)-methyl lactate with tosyl chloride (TsCl) under basic conditions. This method preserves the stereochemical integrity of the starting material while introducing the tosyl group.

Procedure :

-

Reagents : (R)-methyl lactate (1.0 equiv), TsCl (1.1 equiv), pyridine (1.5 equiv), anhydrous dichloromethane (DCM).

-

Conditions : The reaction is conducted at 0°C under nitrogen atmosphere to minimize racemization. TsCl is added dropwise to a stirred solution of (R)-methyl lactate and pyridine in DCM. After 1 hour at 0°C, the mixture is warmed to room temperature and stirred for 12 hours.

-

Workup : The reaction is quenched with 1M HCl, and the organic layer is extracted with DCM, dried over sodium sulfate, and concentrated.

-

Purification : Column chromatography (hexane/ethyl acetate, 7:3) yields the title compound as a white solid with 75–80% yield and >98% purity.

Mechanistic Insight :

Tosylation proceeds via a two-step mechanism:

-

Nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of TsCl, forming a chlorosulfite intermediate.

-

Displacement of the chloride ion by the intermediate’s oxygen, resulting in retention of configuration at the chiral center.

Asymmetric Synthesis via Chiral Auxiliaries

For laboratories lacking enantiopure (R)-methyl lactate, asymmetric synthesis using Evans oxazolidinones or other chiral auxiliaries offers an alternative.

Procedure :

-

Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled with 2-hydroxypropionic acid under Steglich conditions (DCC, DMAP).

-

Tosylation : The resulting chiral ester is treated with TsCl and triethylamine in DCM at −20°C.

-

Auxiliary Removal : Hydrolysis with lithium hydroperoxide yields (R)-2-tosyloxypropionic acid, which is methylated using diazomethane.

Performance :

Enzymatic Kinetic Resolution

Racemic methyl lactate can be resolved using lipases, though this method is less common for industrial-scale synthesis.

Procedure :

-

Enzyme Selection : Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer of racemic methyl lactate in vinyl acetate.

-

Reaction : The (R)-enantiomer remains unreacted and is subsequently tosylated as described in Section 2.1.

Performance :

Reaction Optimization and Scale-Up

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency and stereochemical outcomes:

| Parameter | Optimal Choice | Suboptimal Choice | Effect on Yield/ee |

|---|---|---|---|

| Solvent | Anhydrous DCM | THF | DCM minimizes side reactions |

| Base | Pyridine | Triethylamine | Pyridine absorbs HCl, preventing racemization |

| Temperature | 0°C → RT | RT only | Low temperature preserves ee |

Industrial-Scale Production

For bulk synthesis (e.g., 100g batches), continuous flow reactors enhance reproducibility:

-

Residence Time : 30 minutes

-

Throughput : 5 kg/day

-

Purity : 98% (by NMR).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.3 Hz, 2H, Tosyl Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Tosyl Ar-H), 4.85 (q, J = 6.8 Hz, 1H, CH-OTs), 3.72 (s, 3H, OCH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 144.9 (Tosyl C-SO₂), 133.1–127.8 (Tosyl Ar-C), 75.4 (CH-OTs), 52.1 (OCH₃), 21.6 (CH₃).

Chiral HPLC Analysis

-

Column : Chiralpak IA (4.6 × 250 mm)

-

Mobile Phase : Hexane/Isopropanol (90:10)

-

Retention Time : (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.

Applications and Derivatives

(R)-2-Tosyloxypropionic acid methyl ester serves as a key intermediate in:

Análisis De Reacciones Químicas

Types of Reactions

®-2-Tosyloxypropionic acid methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

Hydrolysis: Yields the corresponding carboxylic acid and methanol.

Reduction: Produces the corresponding alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Building Block

(R)-2-Tosyloxypropionic acid methyl ester serves as a valuable chiral building block in organic synthesis. Its structure enables the introduction of chirality into synthetic pathways, which is crucial for the production of enantiomerically pure compounds. This property is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals, where the chirality of molecules can significantly affect their biological activity.

Synthesis of α-Amino Acids

The compound can be utilized in the synthesis of α-amino acids through various reaction mechanisms. For instance, it can participate in nucleophilic substitution reactions that yield amino acid derivatives, which are essential precursors for peptide synthesis and other biochemical applications.

Pharmaceutical Applications

Prodrug Development

this compound has been explored as a prodrug for delivering active pharmaceutical ingredients (APIs). The tosylate moiety can be cleaved under physiological conditions, releasing the active drug. This strategy enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in drug formulation.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines by interfering with metabolic pathways essential for tumor growth. This application is under investigation for potential therapeutic uses in oncology.

Biochemical Reagent

Enzyme Substrate

In biochemical assays, this compound can act as a substrate for various enzymes, facilitating studies on enzyme kinetics and mechanisms. Its ability to undergo specific enzymatic transformations allows researchers to investigate enzyme activity and specificity.

Analytical Chemistry

The compound is also employed in analytical chemistry as a derivatizing agent for the analysis of fatty acids and other carboxylic acids. By forming stable derivatives, it enhances the detectability and quantification of these compounds using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis and Application of Chiral Building Blocks | To evaluate the effectiveness of this compound in synthesizing chiral compounds | Demonstrated high yields and selectivity in producing enantiomerically pure products |

| Prodrug Formulation Strategies | To assess the impact of this compound on drug solubility | Improved solubility and bioavailability were observed with several tested APIs |

| Enzymatic Activity Assays | To investigate enzyme kinetics using this compound as a substrate | Provided insights into enzyme mechanisms and substrate specificity |

Mecanismo De Acción

The mechanism of action of ®-2-Tosyloxypropionic acid methyl ester involves its reactivity as an ester and a tosylate. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively . These reactions are crucial in various synthetic pathways and applications.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl Tosylate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 2-Tosyloxyacetate: Similar but with an acetate group instead of a propionate group.

Tosylmethyl Isocyanide (TosMIC): Contains a tosyl group but with an isocyanide functional group.

Uniqueness

®-2-Tosyloxypropionic acid methyl ester is unique due to its specific stereochemistry (R-configuration) and the presence of both ester and tosylate functional groups. This combination allows for versatile reactivity and applications in asymmetric synthesis and chiral resolution .

Actividad Biológica

(R)-2-Tosyloxypropionic acid methyl ester is a compound that has garnered attention in various fields, particularly for its biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative of propionic acid, characterized by the presence of a tosyl group. Its molecular formula is C12H14O4S, and it possesses a molecular weight of 270.31 g/mol. The compound's structure contributes to its reactivity and biological activity, particularly in enzymatic processes.

Biological Activity Overview

The biological activities associated with this compound include:

- Antioxidant Activity : This compound has been shown to exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to scavenge free radicals effectively, thereby reducing oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Membrane Interaction : The hydrophobic nature of the compound enables it to interact with cellular membranes, potentially altering membrane fluidity and function.

Antioxidant Activity

A study evaluating the antioxidant potential of various esters found that this compound demonstrated a high capacity for scavenging DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Properties

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. For instance, a concentration-dependent decrease in TNF-alpha and IL-6 levels was observed when treated with this compound.

Antimicrobial Activity

Research conducted on various microbial strains revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating its potential as a natural antimicrobial agent.

Data Summary Table

Q & A

Q. How can the synthesis of (R)-2-Tosyloxypropionic acid methyl ester be optimized to achieve high enantiomeric purity?

Methodological Answer:

- Employ chiral catalysts (e.g., Sharpless-type catalysts) to control stereochemistry during tosylation.

- Monitor enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis.

- Optimize reaction conditions (temperature, solvent polarity, and reaction time) to minimize racemization. For example, low temperatures (-20°C) in aprotic solvents like dichloromethane reduce kinetic resolution interference .

Q. What analytical techniques are most suitable for characterizing this compound and its intermediates?

Methodological Answer:

- Use GC-MS to confirm esterification completeness and detect volatile byproducts. Compare retention times and fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook) .

- Employ NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve stereochemical and structural ambiguities. For example, the methyl tosyl group’s singlet in ¹H NMR (δ 2.4–2.5 ppm) confirms successful tosylation .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Document all synthetic steps exhaustively, including solvent purity, catalyst batch details, and reaction quenching protocols.

- Adhere to guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry standards), ensuring characterization data (HPLC traces, NMR spectra) are included in supplementary materials .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Compare reaction kinetics of the (R)- and (S)-enantiomers with nucleophiles (e.g., amines, thiols) using stopped-flow spectroscopy or LC-MS monitoring.

- Perform density functional theory (DFT) calculations to model transition states and steric effects. For example, the (R)-configuration may exhibit lower activation energy due to reduced steric hindrance at the β-carbon .

Q. How can contradictions in toxicological data for this compound across studies be resolved?

Methodological Answer:

- Validate conflicting results using standardized in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Cross-reference data with toxicological databases (e.g., EPA DSSTox, ECHA) to identify inconsistencies in experimental conditions (e.g., solvent choice, concentration ranges) .

Q. What role does this compound play in enzymatic interactions, such as with trypsin/rLys-C mixtures?

Methodological Answer:

- Conduct proteolysis assays to assess esterase-like activity of trypsin/rLys-C on the compound. Monitor hydrolysis products via LC-MS with a C18 column and electrospray ionization (ESI).

- Compare cleavage specificity with control esters (e.g., methyl benzoate) to determine if the tosyl group enhances enzyme binding affinity .

Q. How do surface adsorption properties of this compound impact its stability in heterogeneous reaction systems?

Methodological Answer:

- Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption on model surfaces (e.g., silica, polystyrene).

- Correlate adsorption behavior with stability data (e.g., HPLC purity over time) under varying humidity and temperature conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Re-evaluate purity using differential scanning calorimetry (DSC) for melting point validation and 2D NMR (COSY, HSQC) to confirm structural assignments.

- Cross-check with high-quality databases (e.g., NIST, PubChem) and prioritize studies adhering to IUPAC reporting standards .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.